molecular formula C16H16N6 B11091394 2-(1H-imidazol-1-yl)-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine

2-(1H-imidazol-1-yl)-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B11091394
M. Wt: 292.34 g/mol
InChI Key: PWWHSXBDYQYJLY-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine: is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is the reaction between an imidazole derivative and a triazine precursor. Here’s a simplified synthetic route:

  • Imidazole Synthesis

    • Start with an imidazole precursor (e.g., 1H-benzoimidazole).
    • Introduce a phenyl group at position 4 using appropriate reagents.
    • Attach a pyrrolidine group at position 6 via a nucleophilic substitution reaction.
  • Triazine Formation

    • Cyclize the imidazole-phenyl-pyrrolidine intermediate to form the triazine ring.

Reaction Conditions:

  • Reactions typically occur under mild conditions (room temperature or slightly elevated temperatures).
  • Solvents like dichloromethane or acetonitrile are commonly used.
  • Catalysts (e.g., Lewis acids) may facilitate the cyclization step.

Industrial Production:

  • Industrial-scale production methods involve optimization for yield, scalability, and cost-effectiveness.
  • Continuous flow processes and efficient purification techniques are employed.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, yielding various products.

    Reduction: Reduction of the imidazole or triazine ring can lead to different derivatives.

    Substitution: Nucleophilic substitution reactions occur at the pyrrolidine position.

    Other Transformations: Explore modifications like halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Substitution: Pyrrolidine derivatives, base (e.g., sodium hydroxide).

    Other Reactions: Tailor reagents based on specific transformations.

Scientific Research Applications

Mechanism of Action

    Antiproliferative Effect: The Pd(II) complex inhibits cancer cell growth by promoting apoptosis and antiangiogenesis.

    DNA Interaction: It binds to DNA, inducing structural changes and affecting gene expression.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

2-imidazol-1-yl-4-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine

InChI

InChI=1S/C16H16N6/c1-2-6-13(7-3-1)14-18-15(21-9-4-5-10-21)20-16(19-14)22-11-8-17-12-22/h1-3,6-8,11-12H,4-5,9-10H2

InChI Key

PWWHSXBDYQYJLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N3C=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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